Piperidin-2-ylmethylN-ethyl-N-methylcarbamate

Description

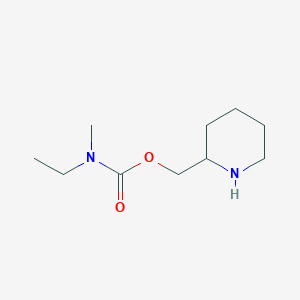

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 2-position with a methyl group linked to a carbamate moiety. The carbamate nitrogen is further substituted with ethyl and methyl groups, distinguishing it from simpler analogs.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

GMCXPAMZGGPINZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylN-ethyl-N-methylcarbamate typically involves the reaction of piperidine with ethyl isocyanate and methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-ethyl-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Piperidin-2-ylmethylN-ethyl-N-methylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylN-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride

- Structure : Differs by lacking the N-methyl group on the carbamate nitrogen.

- Properties : Molecular weight 222.71 g/mol; higher hydrophilicity due to the hydrochloride salt .

- Applications : Primarily used in research as a precursor for more complex ligands.

b) Methyl N-(piperidin-2-ylmethyl)carbamate

- Structure : Contains only an N-methyl group on the carbamate nitrogen.

- Properties : Molecular weight 172.22 g/mol; reduced steric hindrance compared to the N-ethyl-N-methyl variant .

- Synthesis : Typically prepared via carbamate coupling reactions under mild conditions.

c) N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives

- Structure : Replaces the carbamate with a propionamide group and adds an N-phenyl substituent.

- Pharmacology : Demonstrated high binding affinity for μ- and δ-opioid receptors (e.g., ligand [16] with 2 nM affinity for both receptors) .

- Design Rationale : The phenyl group enhances hydrophobic interactions, while the piperidine ring improves metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Piperidine-Based Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Receptor Affinity (nM) | Metabolic Stability |

|---|---|---|---|---|---|

| Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate | C₁₀H₂₀N₂O₂ | 200.28 | N-ethyl, N-methyl | Not reported | High (predicted) |

| Piperidin-2-ylmethyl N-ethylcarbamate hydrochloride | C₉H₁₉ClN₂O₂ | 222.71 | N-ethyl | Not reported | Moderate |

| Methyl N-(piperidin-2-ylmethyl)carbamate | C₈H₁₆N₂O₂ | 172.22 | N-methyl | Not reported | Low |

| N-Phenyl-N-(piperidin-2-ylmethyl)propionamide (Ligand [16]) | C₂₃H₂₉N₃O₃ | 395.50 | N-phenyl, propionamide | μ: 2, δ: 2 | High |

Key Observations:

Substituent Impact: The addition of both ethyl and methyl groups on the carbamate nitrogen in Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate likely enhances lipophilicity and metabolic stability compared to mono-substituted analogs .

Synthetic Flexibility : Carbamate derivatives are often synthesized via coupling reactions using reagents like HATU/DIPEA, as seen in the preparation of bivalent opioid ligands .

Metabolic and Stability Profiles

Biological Activity

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate features a piperidine ring linked to an ethyl carbamate group. Its structural formula can be represented as follows:

This compound is characterized by its nitrogen-containing heterocycle, which is crucial for its interactions with biological targets.

The biological activity of piperidin-2-ylmethyl N-ethyl-N-methylcarbamate is largely attributed to its ability to interact with specific enzymes and receptors. It has been noted that similar compounds exhibit inhibition of serine hydrolases, particularly monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. The inhibition of these enzymes can lead to increased levels of endocannabinoids in the brain, producing various pharmacological effects.

Biological Activity

Research indicates that piperidine derivatives can exhibit several biological activities:

- Analgesic Effects : Studies have shown that piperidine carbamates can influence pain pathways by modulating endocannabinoid levels, leading to analgesic effects in animal models .

- Antimicrobial Activity : Some derivatives have demonstrated selective antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

- Neuroprotective Effects : The modulation of endocannabinoid signaling may provide neuroprotective benefits, indicating a role in neurodegenerative disease treatment .

In Vivo Studies

A study conducted on piperidine-based carbamates reported their effectiveness in raising brain endocannabinoid levels, which resulted in CB1 receptor-dependent behavioral effects in mice. This suggests that modifications to the piperidine ring structure can significantly influence the potency and selectivity of these compounds as MAGL inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that the presence of a six-membered piperidine ring is essential for maintaining inhibitory activity against MAGL. Modifications to this ring often lead to a loss of biological activity .

| Compound | Activity | Selectivity | Notes |

|---|---|---|---|

| Compound 5 | High MAGL inhibition | 27-fold over FAAH | Effective in vivo |

| Compound 6 | Moderate FAAH inhibition | Not selective | Significant behavioral effects observed |

Antimicrobial Studies

In antimicrobial assays, derivatives of piperidin-2-ylmethyl N-ethyl-N-methylcarbamate were tested against various bacterial strains. The results indicated varying degrees of activity, with some compounds showing promising selectivity against specific pathogens while maintaining low toxicity to human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.